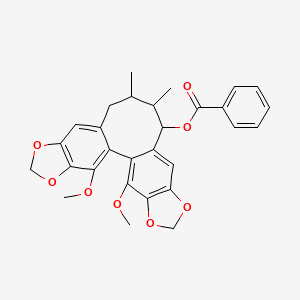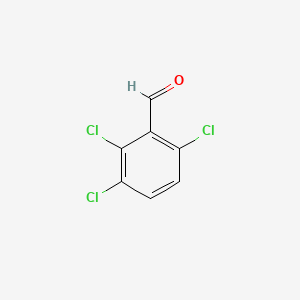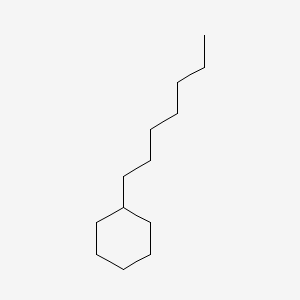
酸性赤色13号
概要
説明
Acid Red 13, also known as acid fuchsin, is a synthetic organic dye belonging to the azo dye family. It is characterized by its bright red pigment and is commonly used in various industries. The compound is produced as a sodium salt and appears as a dark red solid .
科学的研究の応用
Acid Red 13 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in histological staining to differentiate between different types of tissues.
Medicine: Utilized in diagnostic tests and as a staining agent in microbiology.
Industry: Widely used in the textile, printing, and leather industries for dyeing purposes
準備方法
Synthetic Routes and Reaction Conditions: Acid Red 13 is synthesized through the diazotization of aniline compounds followed by coupling with naphthol derivatives. The reaction typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under acidic conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Acid Red 13 involves large-scale organic synthesis reactions. The process includes:
Raw Material Preparation: Aniline and naphthol derivatives are prepared and purified.
Reaction Setup: The diazotization and coupling reactions are carried out in large reactors with precise control over temperature and pH.
Purification: The resulting dye is purified through filtration and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: Acid Red 13 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The dye can undergo electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation Products: Depending on the conditions, various oxidized derivatives of the dye can be formed.
Reduction Products: Aromatic amines are the primary products of reduction reactions.
Substitution Products: Substituted derivatives of the dye with different functional groups
作用機序
The mechanism of action of Acid Red 13 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The dye interacts with these targets through electrostatic and hydrophobic interactions, leading to changes in their structure and function. In biological systems, Acid Red 13 can penetrate cell membranes and bind to intracellular components, making it useful for staining and diagnostic purposes .
類似化合物との比較
Acid Red 14: Another azo dye with similar applications but different molecular structure.
Acid Orange 7: An azo dye used in similar industries but with a different color spectrum.
Acid Blue 9: A dye with similar staining properties but a different color.
Uniqueness of Acid Red 13: Acid Red 13 is unique due to its specific molecular structure, which provides it with distinct staining properties and a bright red color. Its stability under acidic conditions and versatility in various applications make it a valuable compound in both scientific research and industrial processes .
特性
CAS番号 |
2302-96-7 |
|---|---|
分子式 |
C20H14N2NaO7S2 |
分子量 |
481.5 g/mol |
IUPAC名 |
disodium;6-hydroxy-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Na/c23-18-9-5-12-11-13(30(24,25)26)6-7-14(12)20(18)22-21-17-8-10-19(31(27,28)29)16-4-2-1-3-15(16)17;/h1-11,23H,(H,24,25,26)(H,27,28,29); |
InChIキー |
PCKFILCYJDNOLO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
85283-71-2 2302-96-7 |
関連するCAS |
85283-71-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



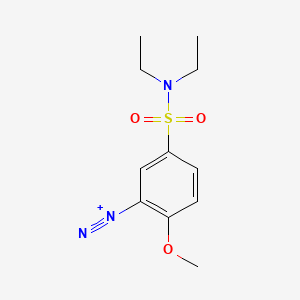


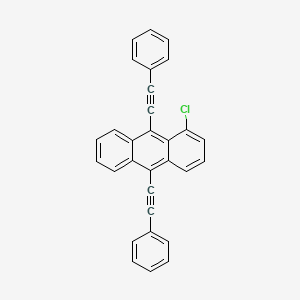
![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)
